molecular formula C10H10ClN3 B6264820 [3-chloro-4-(1H-pyrazol-1-yl)phenyl]methanamine CAS No. 1340175-61-2

[3-chloro-4-(1H-pyrazol-1-yl)phenyl]methanamine

Cat. No.: B6264820
CAS No.: 1340175-61-2
M. Wt: 207.7
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Description

[3-chloro-4-(1H-pyrazol-1-yl)phenyl]methanamine is a chemical compound with the molecular formula C10H10ClN3 and a molecular weight of 207.66 g/mol . This compound features a chloro-substituted phenyl ring attached to a methanamine group, with a pyrazole ring as a substituent. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-chloro-4-(1H-pyrazol-1-yl)phenyl]methanamine typically involves the reaction of 3-chloro-4-nitrobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring. The final step involves the reduction of the nitro group to an amine using a suitable reducing agent such as palladium on carbon (Pd/C) under hydrogen atmosphere .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar steps as the laboratory synthesis, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

[3-chloro-4-(1H-pyrazol-1-yl)phenyl]methanamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The chloro group can be reduced to a hydrogen atom under strong reducing conditions.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using Pd/C.

    Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide (NaN3) or sodium methoxide (NaOMe).

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of dechlorinated products.

    Substitution: Formation of substituted derivatives with various functional groups.

Mechanism of Action

The mechanism of action of [3-chloro-4-(1H-pyrazol-1-yl)phenyl]methanamine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The chloro and pyrazole moieties may play a role in binding to these targets, influencing biological pathways and exerting its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its specific combination of a chloro-substituted phenyl ring and a pyrazole ring, which imparts unique chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

1340175-61-2

Molecular Formula

C10H10ClN3

Molecular Weight

207.7

Purity

82

Origin of Product

United States

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